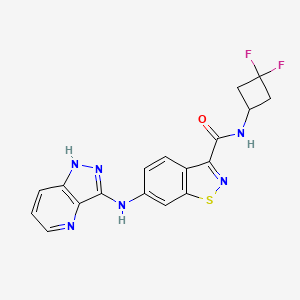

VU6001376

Description

Properties

IUPAC Name |

N-(3,3-difluorocyclobutyl)-6-(1H-pyrazolo[4,3-b]pyridin-3-ylamino)-1,2-benzothiazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N6OS/c19-18(20)7-10(8-18)23-17(27)14-11-4-3-9(6-13(11)28-26-14)22-16-15-12(24-25-16)2-1-5-21-15/h1-6,10H,7-8H2,(H,23,27)(H2,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYHEWQGANWLFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)NC(=O)C2=NSC3=C2C=CC(=C3)NC4=NNC5=C4N=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide on the Mechanism of Action of M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators (PAMs)

To the valued researcher,

Our comprehensive investigation to generate a technical guide on the specific compound VU6001376 has revealed a significant scarcity of publicly available scientific literature and data. While the compound is cataloged with a CAS number (1968546-34-0), detailed experimental studies elucidating its specific mechanism of action, quantitative pharmacological data, and associated signaling pathways are not presently available in published resources.

As a result, we are unable to provide a technical guide focused exclusively on this compound. However, based on its classification, this compound belongs to the well-established and therapeutically promising class of M1 muscarinic acetylcholine receptor positive allosteric modulators (M1 PAMs) . Extensive research has been conducted on other compounds in this class, providing a solid foundation for understanding their collective mechanism of action.

Therefore, we have prepared the following in-depth technical guide on the core mechanism of action of M1 PAMs, drawing upon data from extensively studied analogs. This guide is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of how this class of molecules functions, which is highly likely to be representative of the mechanism for this compound.

An In-depth Technical Guide on the Core Mechanism of Action of M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators (PAMs)

Introduction

The M1 muscarinic acetylcholine receptor (M1 mAChR) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in brain regions critical for cognition, such as the hippocampus and cortex.[1] Its role in mediating cholinergic neurotransmission makes it a prime therapeutic target for cognitive deficits associated with neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[2][3] Direct-acting orthosteric agonists for the M1 receptor have historically been limited by a lack of subtype selectivity, leading to adverse cholinergic effects mediated by other muscarinic receptor subtypes (M2-M5).[1]

Positive allosteric modulators (PAMs) represent a more refined therapeutic strategy. These molecules do not bind to the highly conserved orthosteric site where the endogenous ligand acetylcholine (ACh) binds. Instead, they bind to a distinct, less-conserved allosteric site on the receptor. This binding event induces a conformational change in the receptor that enhances the binding and/or efficacy of the endogenous agonist, ACh. This approach offers the potential for greater subtype selectivity and a more nuanced modulation of receptor activity that is dependent on endogenous cholinergic tone.

Core Mechanism of Action

The fundamental mechanism of action of an M1 PAM is to potentiate the receptor's response to acetylcholine. This is achieved through a conformational change in the M1 receptor upon PAM binding, which can result in:

-

Increased affinity of acetylcholine for the receptor.

-

Increased efficacy of acetylcholine, leading to a greater downstream signal transduction cascade for a given concentration of the endogenous agonist.

A key distinction within the M1 PAM class is the presence or absence of intrinsic agonist activity.

-

"Pure PAMs" exhibit no significant receptor activation in the absence of an orthosteric agonist. Their effect is strictly dependent on the presence of endogenous acetylcholine.

-

"Ago-PAMs" possess some degree of intrinsic agonist activity, meaning they can activate the M1 receptor even in the absence of acetylcholine, in addition to potentiating the effects of the endogenous ligand. This dual activity can sometimes be associated with an increased risk of adverse effects due to excessive receptor activation.[2]

Signaling Pathways

M1 receptors are primarily coupled to the Gq/11 family of G proteins. Upon activation by acetylcholine and potentiation by a PAM, the activated Gαq subunit stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in cytosolic calcium can activate a variety of downstream signaling cascades involved in neuronal excitability and synaptic plasticity.

-

DAG activates protein kinase C (PKC), which phosphorylates numerous cellular proteins, further modulating cellular function.

Some research also suggests that M1 PAMs can exhibit biased signaling, preferentially activating certain downstream pathways over others. For instance, some M1 PAMs have been shown to potentiate Gq-mediated calcium mobilization without significantly affecting other pathways like phospholipase D (PLD) activation.[1]

Quantitative Data for Representative M1 PAMs

The following table summarizes in vitro potency data for several well-characterized M1 PAMs. This data is typically generated from cell-based assays measuring calcium mobilization in response to an EC20 concentration of acetylcholine.

| Compound | M1 PAM EC50 (nM) | Species | Max % ACh Response | Reference |

| VU0453595 | 2140 ± 440 | CHO cells | Not specified | [1] |

| VU0405652 | 2580 ± 440 | CHO cells | Not specified | [1] |

| VU0405645 | 340 ± 30 | CHO cells | Not specified | [1] |

| VU0486846 | 310 | Human M1 cell line | 85% | Not specified |

| VU0486846 | 250 | Rat M1 cell line | 83% | Not specified |

Experimental Protocols

The characterization of M1 PAMs involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and functional effects.

This is a primary assay to determine the potency and efficacy of M1 PAMs.

-

Objective: To measure the potentiation of acetylcholine-induced intracellular calcium release by the test compound.

-

Methodology:

-

Cells stably expressing the M1 receptor (e.g., CHO or HEK293 cells) are plated in a multi-well format.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The test compound (M1 PAM) is added at various concentrations.

-

An EC20 concentration of acetylcholine (a concentration that elicits 20% of the maximal response) is added to stimulate the receptor.

-

The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.

-

Data is normalized to the response of a maximal concentration of acetylcholine, and EC50 values for the PAM are calculated.

-

To assess the effects of M1 PAMs in a more physiologically relevant system, electrophysiological recordings are performed in brain slices.

-

Objective: To measure the modulation of synaptic transmission and neuronal excitability by the M1 PAM.

-

Methodology:

-

Acute brain slices containing the region of interest (e.g., prefrontal cortex or hippocampus) are prepared from rodents.

-

Slices are maintained in artificial cerebrospinal fluid (aCSF).

-

A recording electrode is used to measure synaptic potentials (e.g., field excitatory postsynaptic potentials, fEPSPs) or the firing activity of individual neurons.

-

The M1 PAM is bath-applied to the slice.

-

Changes in synaptic strength or neuronal firing rate are recorded and analyzed. This can reveal whether a PAM has intrinsic agonist effects in native tissue.

-

To evaluate the therapeutic potential of M1 PAMs for cognitive enhancement, various rodent behavioral models are employed.

-

Objective: To assess the pro-cognitive effects of the M1 PAM.

-

Methodology (Novel Object Recognition Task):

-

Acquisition Phase: A rodent is placed in an arena with two identical objects and allowed to explore.

-

Inter-trial Interval: After a delay, the rodent is removed from the arena.

-

Test Phase: The rodent is returned to the arena where one of the original objects has been replaced with a novel object.

-

Measurement: The time spent exploring the novel object versus the familiar object is recorded. Pro-cognitive compounds are expected to increase the time spent exploring the novel object, indicating improved memory of the familiar object.

-

Conclusion

M1 positive allosteric modulators represent a sophisticated approach to enhancing cholinergic signaling for the treatment of cognitive disorders. Their mechanism of action, centered on potentiating the effects of the endogenous agonist acetylcholine, offers the potential for improved selectivity and safety compared to orthosteric agonists. The distinction between "pure PAMs" and "ago-PAMs" is critical, with the former potentially offering a wider therapeutic window by avoiding excessive receptor activation. While specific data on this compound remains elusive, the principles and methodologies outlined in this guide for the broader class of M1 PAMs provide a robust framework for understanding its likely pharmacological profile and for guiding future research.

References

- 1. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 1968546-34-0 [m.chemicalbook.com]

- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of VU-Series KCC2 Potentiators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of a novel class of K-Cl cotransporter 2 (KCC2) potentiators developed at Vanderbilt University. As of this writing, specific public domain data for the compound VU6001376 is unavailable. Therefore, this guide focuses on the well-characterized representative compounds from this series, primarily VU0500469 and VU0916219 , to provide a detailed technical framework that is likely applicable to this compound.

Executive Summary

The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter critical for maintaining low intracellular chloride concentrations ([Cl⁻]i) in mature neurons.[1][2] This low [Cl⁻]i is essential for the hyperpolarizing and inhibitory actions of GABAergic and glycinergic neurotransmission.[1][2] Dysfunction of KCC2 has been implicated in a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and autism spectrum disorders, making it a compelling therapeutic target.[1][3] A novel class of small-molecule KCC2 potentiators, including VU0500469 and VU0916219, has been identified and shown to enhance KCC2 activity and reduce seizure-like activity in preclinical models.[4] This guide provides an in-depth look at the mechanism, quantitative data, and experimental protocols associated with this promising class of compounds.

Mechanism of Action and Signaling Pathway

VU-series KCC2 potentiators directly enhance the activity of the KCC2 transporter.[4] This leads to a more efficient extrusion of chloride ions from the neuron, thereby restoring or augmenting the hyperpolarizing chloride gradient. A key aspect of their mechanism appears to involve an increase in the surface expression of KCC2.[4] By promoting the presence of the transporter on the neuronal membrane, these compounds increase the overall chloride extrusion capacity of the cell. This enhanced KCC2 function strengthens GABAergic inhibition, helping to counterbalance neuronal hyperexcitability that underlies various pathological states.

References

- 1. Frontiers | Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [frontiersin.org]

- 2. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. INSIGHTS INTO THE EFFECTS OF KCC2 MODULATION ON EPILEPTIFORM ACTIVITY [ir.vanderbilt.edu]

The Discovery and Synthesis of VU0488130 (ML381): A Selective M5 Muscarinic Acetylcholine Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery, synthesis, and pharmacological characterization of VU0488130 (also known as ML381), a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR). The development of such selective ligands has been a significant challenge in pharmacology, hindering the exploration of the M5 receptor's role in various physiological and pathological processes. VU0488130 has emerged as a critical chemical probe for elucidating the function of the M5 receptor, particularly in the central nervous system.

Discovery of VU0488130 (ML381)

The journey to identify a selective M5 antagonist began with a high-throughput screening (HTS) campaign to find compounds that could block the activity of the M5 receptor. This initial large-scale screening identified several weak but selective antagonist "hits".[1][2] These initial compounds served as the starting point for a more focused drug discovery effort.

An iterative parallel synthesis approach was then employed to systematically modify the chemical structure of the initial hits to improve their potency and selectivity for the M5 receptor.[1][2] This medicinal chemistry campaign ultimately led to the discovery of VU0488130 (ML381), the first reported highly selective, CNS-penetrant M5 orthosteric antagonist with sub-micromolar potency.[1]

Synthesis of VU0488130 (ML381)

The chemical synthesis of VU0488130 involves a multi-step process. A key feature of the synthesis is the generation of a chiral secondary amine which is then coupled with a carboxylic acid to form the final amide product.[2]

Experimental Protocol: Synthesis of (S)- and (R)-16 (VU0488130)

The synthesis of the enantiomers of VU0488130, denoted as (S)-16 and (R)-16, is achieved through the following steps as described in the primary literature[2]:

-

Sulfonamide Formation: Commercially available (S)- or (R)-1-(pyridin-2-yl)ethanamine is treated with Nosyl chloride to yield the corresponding sulfonamides (13).

-

N-Methylation: The sulfonamide is then N-methylated using a Mitsunobu reaction with methanol (MeOH) to produce the tertiary sulfonamide (14).

-

Deprotection: The nosyl protecting group is removed by treatment with 3-mercaptopropionic acid or a similar thiol to yield the chiral secondary amine (15).

-

Amide Coupling: Finally, a HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) mediated amide coupling reaction is performed between the chiral secondary amine (15) and the carboxylic acid (8) to afford the final product, (S)-16 or (R)-16 (VU0488130).[2]

Pharmacological Characterization of VU0488130

VU0488130 was extensively profiled to determine its potency, selectivity, and mechanism of action at the M5 receptor.

Quantitative Data

The following tables summarize the key quantitative pharmacological data for VU0488130.

Table 1: In Vitro Potency and Selectivity of VU0488130 (ML381) at Human Muscarinic Receptors

| Receptor Subtype | IC50 (nM) | K_i_ (nM) |

| hM5 | 450 | 340 |

| hM1 | >30,000 | - |

| hM2 | >30,000 | - |

| hM3 | >30,000 | - |

| hM4 | >30,000 | - |

Table 2: In Vitro Potency of VU0488130 (ML381) at Rat Muscarinic Receptors

| Receptor Subtype | IC50 (µM) |

| rM5 | 1.65 |

| rM1 | >30 |

| rM2 | >30 |

| rM3 | >30 |

| rM4 | >30 |

Data sourced from[2]

Experimental Protocols

Calcium Mobilization Assay

This functional assay is used to determine the antagonist potency (IC50) of compounds at Gq-coupled receptors like the M5 receptor.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M5 receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 384-well plates and incubated.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Test compounds, such as VU0488130, are added to the wells at varying concentrations.

-

Agonist Stimulation: After an incubation period with the test compound, a known M5 receptor agonist (e.g., acetylcholine or carbachol) is added at a concentration that elicits a robust response (typically EC80).

-

Signal Detection: The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a fluorescence plate reader.

-

Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i_) of a compound to the receptor.

-

Membrane Preparation: Membranes are prepared from cells overexpressing the human M5 receptor.

-

Binding Reaction: The membranes are incubated with a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]NMS) and varying concentrations of the unlabeled test compound (VU0488130).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified by liquid scintillation counting.

-

Data Analysis: The K_i_ value is calculated from the IC50 of the competition binding curve using the Cheng-Prusoff equation. The results confirmed that VU0488130 is a competitive orthosteric antagonist.[2]

Signaling Pathway and Mechanism of Action

The M5 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that preferentially couples to Gq/11 proteins.[3]

M5 Receptor Signaling Pathway

Upon binding of the endogenous agonist acetylcholine (ACh), the M5 receptor activates the Gq protein, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

Caption: M5 muscarinic receptor signaling pathway and the antagonistic action of VU0488130.

As an orthosteric antagonist, VU0488130 binds to the same site as acetylcholine on the M5 receptor, thereby competitively inhibiting its activation and blocking the downstream signaling cascade.

Discovery and Characterization Workflow

The overall process of discovering and characterizing VU0488130 followed a logical and systematic workflow common in modern drug discovery.

Caption: Workflow for the discovery and characterization of VU0488130 (ML381).

Conclusion

VU0488130 (ML381) represents a landmark achievement in the development of selective muscarinic receptor ligands. Its high selectivity for the M5 receptor over other subtypes, coupled with its CNS penetrance, makes it an invaluable tool for the scientific community.[1] The detailed understanding of its synthesis and pharmacological profile, as outlined in this guide, provides a solid foundation for its use in further research to unravel the complex roles of the M5 receptor in health and disease.

References

- 1. Discovery, synthesis and characterization of a highly muscarinic acetylcholine receptor (mAChR)-selective M5-orthosteric antagonist, VU0488130 (ML381): a novel molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery, synthesis and characterization of a highly mAChR selective M5 orthosteric antagonist, VU0488130 (ML381): a novel molecular probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Target Engagement Studies of M1 Muscarinic Acetylcholine Receptor Modulators: A Case Study with BQCA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M1 muscarinic acetylcholine receptor (M1 mAChR), a G-protein coupled receptor (GPCR), is a prime therapeutic target for cognitive disorders such as Alzheimer's disease.[1] Modulating its activity presents a promising strategy to enhance cholinergic neurotransmission and improve cognitive function. This technical guide provides a comprehensive overview of target engagement studies for M1 mAChR modulators, using the highly selective positive allosteric modulator (PAM), Benzylquinolone carboxylic acid (BQCA), as a case study. This document details the quantitative assessment of compound activity, in-depth experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for BQCA, highlighting its potency, efficacy, and selectivity for the human M1 muscarinic receptor.

Table 1: Binding Affinity and Cooperativity of BQCA at the Human M1 Muscarinic Receptor

| Parameter | Value | Description |

| pKB | 7.2 ± 0.1 | Negative logarithm of the equilibrium dissociation constant (KB) for BQCA binding to the M1 receptor. |

| log(τB) | 1.45 ± 0.07 | Logarithm of the allosteric agonist efficacy of BQCA. |

| logα | 2.6 ± 0.1 | Logarithm of the binding cooperativity factor between BQCA and acetylcholine (ACh). |

| logβ | 2.7 ± 0.1 | Logarithm of the functional cooperativity factor between BQCA and acetylcholine (ACh). |

Data presented as mean ± SEM. Data extracted from Mistry et al., 2013, Journal of Medicinal Chemistry.

Table 2: Functional Potency of BQCA in Cellular Assays

| Assay Type | Parameter | Value | Cell Line |

| Calcium Mobilization | EC50 | 267 ± 31 nM | CHO-K1 cells expressing rat M1 receptor |

| Inositol Phosphate Accumulation | Inflection Point | 845 ± 27 nM | CHO cells expressing human M1 receptor |

Data represents the concentration of BQCA required to elicit a half-maximal response in the presence of an EC20 concentration of acetylcholine.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to guide researchers in the characterization of M1 muscarinic receptor modulators.

Radioligand Binding Assay for Determining Affinity and Binding Cooperativity

This assay is used to determine the binding affinity (KB) of allosteric modulators and their cooperativity with the natural ligand, acetylcholine. It measures the displacement of a radiolabeled antagonist from the receptor by acetylcholine in the presence or absence of the modulator.

Materials:

-

Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.

-

[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

-

Acetylcholine (ACh).

-

Test compound (e.g., BQCA).

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

Scintillation fluid.

-

96-well microplates and filter mats.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of acetylcholine and the test compound.

-

In a 96-well plate, combine the CHO-hM1 cell membranes, [3H]-NMS (at a concentration near its KD), and varying concentrations of acetylcholine.

-

In a parallel set of wells, add the same components along with a fixed concentration of the test compound.

-

Incubate the plates at room temperature to allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through filter mats, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filter mats to dry, then add scintillation fluid to each well.

-

Quantify the bound radioactivity using a scintillation counter.

-

Data is analyzed using non-linear regression to determine the IC50 values of acetylcholine in the presence and absence of the modulator, which are then used to calculate the KB of the analog and the cooperativity factor (α).[2]

Calcium Mobilization Assay for Functional Potency

This cell-based functional assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled GPCR signaling.

Materials:

-

CHO cells stably expressing the human M1 muscarinic receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Acetylcholine (ACh).

-

Test compound (e.g., BQCA).

-

A fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Plate the CHO-hM1 cells in a 96-well plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Prepare serial dilutions of acetylcholine and the test compound.

-

To determine positive allosteric modulation, pre-incubate the cells with a fixed concentration of the test compound.

-

Add increasing concentrations of acetylcholine while measuring the fluorescence signal in real-time using the fluorescence plate reader.

-

To determine allosteric agonist activity, add increasing concentrations of the test compound alone and measure the fluorescence signal.[2]

Inositol Phosphate (IP1) Accumulation Assay

This assay provides a robust method for monitoring the activation of Gq-coupled GPCRs by measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the signaling cascade.

Materials:

-

Cells stably expressing the M1 muscarinic receptor.

-

IP-One Gq HTRF® Assay Kit (containing IP1 standard, anti-IP1 antibody-Cryptate, IP1-d2, stimulation buffer, and lysis buffer).

-

Lithium chloride (LiCl).

-

Test compound and agonist.

-

HTRF-compatible microplate reader.

Procedure:

-

Seed cells in a suitable microplate and culture overnight.

-

On the day of the assay, remove the culture medium and wash the cells with PBS.

-

Add stimulation buffer containing LiCl to each well. LiCl inhibits the degradation of IP1.

-

Add the test compounds (agonists, antagonists, or PAMs) to the wells.

-

Incubate the plate at 37°C for the optimized stimulation time (typically 30-60 minutes).

-

Lyse the cells by adding the lysis buffer provided in the kit.

-

Add the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-Cryptate) to the wells.

-

Incubate for 1 hour at room temperature, protected from light.

-

Read the plate on an HTRF-compatible microplate reader to measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. An increase in cellular IP1 leads to a decrease in the HTRF signal.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key biological pathways and experimental workflows discussed in this guide.

Caption: M1 Muscarinic Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: Calcium Mobilization Assay Workflow.

Conclusion

This technical guide provides a foundational understanding of the principles and practices involved in the target engagement studies of M1 muscarinic acetylcholine receptor modulators, with a specific focus on the positive allosteric modulator BQCA. The detailed protocols and visual aids are intended to equip researchers with the necessary information to design, execute, and interpret key in vitro experiments for the characterization of novel compounds targeting this important receptor. The methodologies described herein are crucial for advancing the development of new therapeutics for cognitive disorders.

References

Therapeutic Potential of Novel KCC2 Potentiators in Epilepsy: A Technical Whitepaper

A comprehensive overview of the mechanism of action, preclinical evidence, and experimental protocols for a promising class of K-Cl Cotransporter 2 (KCC2) potentiators for the treatment of epilepsy.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While this document explores the therapeutic potential of novel KCC2 potentiators in epilepsy, extensive literature searches did not yield specific information on a compound designated "VU6001376." The following guide is therefore based on the broader class of novel small molecule KCC2 potentiators, exemplified by compounds such as VU0500469 and VU0916219, which have been described in recent scientific literature.

Executive Summary

Deficits in the function of the neuronal potassium-chloride cotransporter 2 (KCC2) are increasingly implicated in the pathophysiology of epilepsy.[1][2][3][4][5] KCC2 is crucial for maintaining low intracellular chloride concentrations in mature neurons, which is essential for the hyperpolarizing and inhibitory action of GABAergic neurotransmission. In epileptic conditions, KCC2 function can be impaired, leading to a depolarizing shift in the GABAergic response, thus contributing to neuronal hyperexcitability and seizure generation. Pharmacological potentiation of KCC2 represents a promising therapeutic strategy to restore GABAergic inhibition and control seizures.[1][2][4] This technical guide provides an in-depth overview of a novel class of small molecule KCC2 potentiators, their mechanism of action, preclinical efficacy in in vitro seizure models, and detailed experimental protocols.

The Role of KCC2 in Epilepsy

In mature neurons, the direction of GABAA receptor-mediated currents is determined by the intracellular chloride concentration ([Cl-]i), which is primarily maintained by two cation-chloride cotransporters: NKCC1 (sodium-potassium-chloride cotransporter 1), which imports chloride, and KCC2, which extrudes chloride.[5] The high expression and activity of KCC2 in adult neurons are responsible for a low [Cl-]i, resulting in a hyperpolarizing (inhibitory) response upon GABAA receptor activation.

Dysfunction or downregulation of KCC2 has been observed in various animal models of epilepsy and in brain tissue from patients with epilepsy.[1][5] This KCC2 hypofunction leads to an accumulation of intracellular chloride, causing GABAA receptor activation to become depolarizing and, in some cases, excitatory. This "ionic plasticity" is considered a key mechanism contributing to the generation and propagation of seizures. Therefore, enhancing KCC2 activity through pharmacological potentiation is a rational approach to counteract this pathological state and restore inhibitory tone.[2][4]

A Novel Class of KCC2 Potentiators

Recent drug discovery efforts have identified a new class of small molecule KCC2 potentiators with a unique mechanistic profile.[1][2][3] These compounds, including VU0500469 and VU0916219, have been shown to directly enhance KCC2-mediated chloride extrusion.[1]

Mechanism of Action

This novel class of KCC2 potentiators exhibits the following key characteristics:

-

KCC2-Dependent Activity: Their effect is contingent on the expression of KCC2.[1]

-

Selectivity: They show selectivity for KCC2 over the structurally related NKCC1 transporter.[1]

-

Unique Mechanistic Profile: Their mechanism of action is distinct from previously known small molecules that enhance KCC2 activity.[1]

-

Increased Surface Expression: These compounds have been shown to increase the surface expression of KCC2, which may contribute to their potentiating effect.[1]

The precise binding site and the exact molecular mechanism by which these compounds potentiate KCC2 are still under investigation.

Signaling Pathways

The potentiation of KCC2 by this novel class of compounds directly impacts the chloride extrusion machinery in neurons. This, in turn, restores the hyperpolarizing nature of GABAergic signaling, thereby strengthening inhibitory neurotransmission.

Preclinical Efficacy in Epilepsy Models

This new class of KCC2 potentiators has demonstrated efficacy in attenuating seizure-like activity in in vitro models.[1][2][3]

Quantitative Data from In Vitro Seizure Models

While specific quantitative data for "this compound" is unavailable, studies on representative compounds of this class provide evidence of their anti-seizure potential.

| Compound Example | Assay Type | Model System | Key Finding | Reference |

| VU0500469 | Calcium Imaging | Neuronal-glial co-culture | Attenuated seizure-like synchronous Ca2+ oscillations | [1] |

| VU0916219 | Calcium Imaging | Neuronal-glial co-culture | Attenuated seizure-like synchronous Ca2+ oscillations | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. Below are summaries of key experimental protocols used in the characterization of this class of KCC2 potentiators.

In Vitro Seizure Model: Neuronal-Glial Co-culture

This model is sensitive to anti-epileptic drugs and is used to assess the efficacy of compounds in reducing seizure-like activity.[1]

Protocol:

-

Cell Culture: Primary cortical neurons and glia are co-cultured to form a mature neuronal network.

-

Induction of Seizure-like Activity: Seizure-like synchronous calcium oscillations are induced by altering the extracellular ionic environment (e.g., elevated potassium or removal of magnesium).

-

Compound Application: The KCC2 potentiator is applied to the culture medium at various concentrations.

-

Data Acquisition: Intracellular calcium levels are monitored using fluorescent calcium indicators (e.g., Fluo-4 AM) and recorded via live-cell imaging.

-

Analysis: The frequency, amplitude, and duration of synchronous calcium oscillations are quantified and compared between treated and untreated cultures.

Future Directions and Conclusion

The discovery of a novel class of small molecule KCC2 potentiators marks a significant advancement in the pursuit of new therapeutic strategies for epilepsy. These compounds have demonstrated the potential to restore GABAergic inhibition and attenuate seizure-like activity in preclinical models. Future research should focus on:

-

In vivo studies in animal models of epilepsy to assess efficacy, pharmacokinetics, and safety.

-

Elucidation of the precise molecular mechanism of action and binding site on KCC2.

-

Lead optimization to develop drug candidates with improved potency, selectivity, and drug-like properties.

References

- 1. INSIGHTS INTO THE EFFECTS OF KCC2 MODULATION ON EPILEPTIFORM ACTIVITY [ir.vanderbilt.edu]

- 2. Frontiers | Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [frontiersin.org]

- 3. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on VU6001376: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Foreword

This document provides a comprehensive overview of the chemical compound VU6001376, including its structure, and fundamental properties. Due to the limited availability of public research on this specific molecule, this guide is based on foundational chemical information. As of the latest literature review, in-depth biological activity, detailed experimental protocols, and defined signaling pathways associated with this compound have not been extensively published. This guide will be updated as new information becomes available.

Chemical Identity and Structure

This compound is a complex heterocyclic molecule. Its systematic name is N-(3,3-difluorocyclobutyl)-6-(1H-pyrazolo[4,3-b]pyridin-3-ylamino)-1,2-benzisothiazole-3-carboxamide .

The chemical structure of this compound is characterized by several key functional groups and ring systems:

-

A benzisothiazole core: This bicyclic system forms the central scaffold of the molecule.

-

A pyrazolopyridine group: Attached to the benzisothiazole core, this moiety is crucial for the molecule's three-dimensional shape and potential interactions.

-

A difluorocyclobutyl group: This substituent is attached to the carboxamide linker and is notable for the presence of two fluorine atoms, which can significantly influence the compound's metabolic stability and binding affinity.

-

A carboxamide linker: This functional group connects the benzisothiazole core to the difluorocyclobutyl moiety.

Below is a table summarizing the key chemical identifiers for this compound.

| Identifier | Value |

| Systematic Name | N-(3,3-difluorocyclobutyl)-6-(1H-pyrazolo[4,3-b]pyridin-3-ylamino)-1,2-benzisothiazole-3-carboxamide |

| Molecular Formula | C₁₈H₁₄F₂N₆OS |

| Molecular Weight | 400.41 g/mol |

| CAS Number | 1968546-34-0 |

Physicochemical Properties (Predicted)

Due to the absence of published experimental data, the following physicochemical properties are predicted based on the chemical structure. These values are estimations and should be confirmed through experimental analysis.

| Property | Predicted Value |

| LogP | 3.5 - 4.5 |

| Topological Polar Surface Area (TPSA) | 120 - 130 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 7 |

| Rotatable Bonds | 4 |

Potential Biological Activity (Hypothetical)

The structural motifs present in this compound suggest potential interactions with various biological targets. The pyrazolopyridine and benzisothiazole ring systems are found in numerous compounds with kinase inhibitory activity. The presence of nitrogen-containing heterocycles and the carboxamide linker could facilitate hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of kinases.

Hypothesized Signaling Pathway Involvement:

Based on its structural features, this compound could potentially modulate signaling pathways commonly associated with kinase activity, such as those involved in cell proliferation, differentiation, and apoptosis. However, without experimental evidence, any specific pathway is purely speculative.

To illustrate a hypothetical workflow for investigating the biological activity of a novel compound like this compound, the following diagram outlines a typical high-throughput screening and target validation process.

Methodological & Application

Application Notes and Protocols for VU6001376, a Positive Allosteric Modulator of mGlu4

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6001376 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2] As a PAM, this compound does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This modulation offers a sophisticated mechanism for therapeutic intervention in neurological and psychiatric disorders where mGlu4 signaling is implicated, such as Parkinson's disease.[1][2] These application notes provide detailed in vitro experimental protocols for the characterization of this compound and similar mGlu4 PAMs.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for this compound.

| Parameter | Value | Receptor | Assay Type | Reference |

| EC50 | 50.1 nM | mGlu4 | Calcium Mobilization | [1][2] |

| % GluMax | 50.5% | mGlu4 | Calcium Mobilization | [1][2] |

| CYP1A2 IC50 | > 30 µM | - | Cytochrome P450 Inhibition | [1][2] |

Signaling Pathway

This compound potentiates the activity of the mGlu4 receptor, a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through the Gαi/o subunit. Upon activation by glutamate, the G-protein is activated, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of downstream effector systems.

Experimental Protocols

Cell Culture and Maintenance

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human mGlu4 receptor.

Protocol:

-

Culture HEK293-hmGlu4 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells every 2-3 days or when they reach 80-90% confluency.

In Vitro Assay for mGlu4 Potentiation (Calcium Mobilization)

This assay measures the potentiation of the glutamate-induced intracellular calcium response by this compound in cells co-expressing mGlu4 and a G-protein that couples to the phospholipase C pathway.

Materials:

-

HEK293 cells co-expressing mGlu4 and a promiscuous G-protein (e.g., Gα15/16).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Fluo-4 AM calcium indicator dye.

-

Glutamate (agonist).

-

This compound (test compound).

-

384-well black, clear-bottom microplates.

-

Fluorescent plate reader with automated liquid handling.

Protocol:

-

Cell Plating: Seed the HEK293-hmGlu4/Gα15 cells into 384-well plates at a density of 20,000 cells per well and incubate overnight.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in Assay Buffer.

-

Aspirate the culture medium from the cell plates and add the Fluo-4 AM loading solution to each well.

-

Incubate the plates at 37°C for 60 minutes.

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound in Assay Buffer.

-

Prepare a fixed, sub-maximal concentration (EC20) of glutamate in Assay Buffer.

-

-

Assay Measurement:

-

Wash the cells with Assay Buffer after dye loading.

-

Place the plate in a fluorescent plate reader (e.g., FLIPR or FlexStation).

-

Add the this compound dilutions to the wells and incubate for a specified time.

-

Add the EC20 concentration of glutamate to all wells and immediately measure the fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of a positive control (a known mGlu4 PAM) and a vehicle control.

-

Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 and maximal response.

-

Selectivity Profiling (Counter-Screening)

To determine the selectivity of this compound, similar potentiation assays should be performed on cells expressing other mGlu receptor subtypes (e.g., mGlu1, mGlu2, mGlu3, mGlu5, mGlu7, mGlu8). The protocol is identical to the one described above, with the appropriate cell line for each receptor subtype.

Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential for drug-drug interactions by measuring the inhibition of major CYP isoforms by this compound.

Materials:

-

Human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, CYP2D6, CYP3A4).

-

CYP-specific probe substrates and their corresponding metabolites.

-

NADPH regenerating system.

-

This compound.

-

LC-MS/MS for metabolite quantification.

Protocol:

-

Incubation:

-

In a microplate, combine the liver microsomes or recombinant CYP enzymes, this compound at various concentrations, and the CYP-specific probe substrate in a phosphate buffer.

-

Pre-incubate the mixture at 37°C.

-

-

Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

-

Reaction Termination: Stop the reaction after a specified time by adding a quenching solution (e.g., acetonitrile).

-

Metabolite Quantification: Centrifuge the samples and analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolite.

-

Data Analysis:

-

Calculate the percent inhibition of metabolite formation at each concentration of this compound compared to a vehicle control.

-

Plot the percent inhibition against the log concentration of this compound and fit the data to determine the IC50 value.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery, Structure-Activity Relationship, and Biological Characterization of a Novel Series of 6-((1 H-Pyrazolo[4,3- b]pyridin-3-yl)amino)-benzo[ d]isothiazole-3-carboxamides as Positive Allosteric Modulators of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for VU6001376 in Primary Neuronal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6001376 is a potent and selective dual agonist for the M1 and M4 muscarinic acetylcholine receptors (mAChRs). These receptors are highly expressed in the central nervous system and are implicated in a variety of cognitive and neuropsychiatric processes. As such, this compound and similar M1/M4 agonists are valuable research tools for investigating the roles of these receptors in neuronal function and are being explored as potential therapeutics for conditions such as Alzheimer's disease and schizophrenia.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in primary neuronal cultures, a critical in vitro model for studying neuronal physiology and pharmacology.

Given the limited direct experimental data on this compound in primary neuronal cultures, the following protocols and data are largely based on studies of the structurally and functionally similar M1/M4-preferring agonist, xanomeline. Researchers should consider these as a starting point and optimize conditions for their specific experimental needs.

Data Presentation

The following tables summarize expected quantitative data from key experiments using this compound in primary neuronal cultures, based on findings with the analogous compound, xanomeline.

Table 1: Effect of this compound on Neuronal Viability Under Oxidative Stress

| Treatment Group | Concentration (µM) | Cell Viability (%) (mean ± SEM) | LDH Release (% of control) (mean ± SEM) |

| Control | - | 100 ± 5.2 | 100 ± 7.8 |

| OGD (Oxygen-Glucose Deprivation) | - | 52 ± 4.5 | 210 ± 15.3 |

| OGD + this compound | 1 | 65 ± 5.1 | 165 ± 12.1 |

| OGD + this compound | 5 | 85 ± 6.3 | 120 ± 9.5 |

| OGD + this compound | 10 | 88 ± 5.9 | 115 ± 8.7 |

Data are hypothetical and based on the neuroprotective effects observed with xanomeline. Actual results may vary.

Table 2: Effect of this compound on Neuronal Network Activity

| Treatment | Concentration (µM) | Mean Firing Rate (Hz) (mean ± SEM) | Burst Frequency (bursts/min) (mean ± SEM) |

| Vehicle Control | - | 2.5 ± 0.3 | 5.2 ± 0.6 |

| This compound | 0.1 | 2.1 ± 0.2 | 4.5 ± 0.5 |

| This compound | 1 | 1.5 ± 0.2 | 3.1 ± 0.4 |

| This compound | 10 | 0.8 ± 0.1 | 1.8 ± 0.3 |

Data are hypothetical, representing the expected modulatory effects of an M1/M4 agonist on neuronal network activity.

Experimental Protocols

Protocol 1: Preparation and Culture of Primary Cortical Neurons

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups, a common model for neuropharmacological studies.

Materials:

-

Timed-pregnant E18 Sprague-Dawley rat

-

Hibernate®-A medium

-

Papain dissociation system

-

Neurobasal® medium supplemented with B-27® supplement, GlutaMAX™, and penicillin-streptomycin

-

Poly-D-lysine coated culture plates or coverslips

-

Standard cell culture incubator (37°C, 5% CO2)

Procedure:

-

Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

-

Aseptically remove the uterine horn and transfer it to a sterile dish containing ice-cold Hibernate®-A medium.

-

Isolate the embryonic brains and dissect the cortices.

-

Mince the cortical tissue and incubate with papain solution at 37°C for 15-20 minutes.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal® medium.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons at a desired density (e.g., 1 x 10^6 cells/mL) on poly-D-lysine coated surfaces.

-

Incubate the cultures at 37°C in a 5% CO2 incubator.

-

After 24 hours, replace half of the medium with fresh, pre-warmed medium. Continue with half-media changes every 3-4 days.

Protocol 2: Assessment of Neuroprotection using an Oxygen-Glucose Deprivation (OGD) Model

This protocol outlines a method to evaluate the neuroprotective effects of this compound against ischemic-like injury in primary cortical neurons.

Materials:

-

Mature primary cortical neuron cultures (7-10 days in vitro)

-

This compound stock solution (in DMSO or other suitable solvent)

-

Glucose-free DMEM

-

Anaerobic chamber or incubator

-

Cell viability assay kit (e.g., CCK-8)

-

LDH cytotoxicity assay kit

Procedure:

-

Pre-treat mature neuronal cultures with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle for 12 hours.

-

To induce OGD, replace the culture medium with pre-warmed, glucose-free DMEM.

-

Place the cultures in an anaerobic chamber (e.g., 95% N2, 5% CO2) at 37°C for a predetermined duration (e.g., 12 hours) to induce cell injury.

-

Following the OGD period, terminate the insult by replacing the medium with supplemented Neurobasal® medium and return the cultures to the standard incubator.

-

After 24 hours of recovery, assess cell viability using the CCK-8 assay according to the manufacturer's instructions.

-

In parallel, collect the culture supernatant to measure lactate dehydrogenase (LDH) release as an indicator of cytotoxicity, following the manufacturer's protocol.

Protocol 3: Evaluation of Neuronal Network Activity using Microelectrode Arrays (MEAs)

This protocol describes how to assess the modulatory effects of this compound on spontaneous electrical activity in primary neuronal networks.

Materials:

-

Primary cortical neurons cultured on MEA plates

-

MEA recording system

-

This compound stock solution

-

Appropriate vehicle control (e.g., DMSO)

Procedure:

-

Culture primary cortical neurons on MEA plates until a stable network activity is established (typically 14-21 days in vitro).

-

Record baseline spontaneous neuronal activity for at least 10 minutes.

-

Prepare serial dilutions of this compound in pre-warmed culture medium.

-

Apply the vehicle control to the MEA and record for 10-20 minutes to establish a stable baseline.

-

Sequentially apply increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) to the MEA, allowing for a 10-20 minute recording period for each concentration.

-

Analyze the recorded data for changes in parameters such as mean firing rate, burst frequency, and network synchrony.

Signaling Pathways and Visualizations

Activation of M1 and M4 muscarinic receptors by this compound is expected to modulate several key intracellular signaling pathways in neurons. The following diagrams illustrate these putative pathways.

Caption: Putative M1 receptor signaling cascade initiated by this compound.

References

Application Notes and Protocols for Patch-Clamp Recording with VU6001376

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6001376 is a potent and selective antagonist of the neuronal potassium-chloride cotransporter 2 (KCC2). KCC2 is primarily responsible for extruding chloride ions from mature neurons, establishing the low intracellular chloride concentration necessary for the hyperpolarizing actions of the neurotransmitter γ-aminobutyric acid (GABA). By inhibiting KCC2, this compound increases intracellular chloride, leading to a depolarizing shift in the GABA reversal potential (EGABA). This alteration can transform GABAergic responses from inhibitory to excitatory, making this compound a valuable tool for studying neuronal chloride homeostasis, synaptic inhibition, and pathological conditions associated with KCC2 dysfunction, such as epilepsy and neuropathic pain.

These application notes provide detailed protocols for utilizing this compound in patch-clamp electrophysiology studies to investigate its effects on neuronal function.

Data Presentation

The following table summarizes the quantitative data for this compound and a related KCC2 antagonist, VU0240551.

| Compound | Target | IC50 | Selectivity | Reference |

| This compound | KCC2 | 61 nM | >100-fold vs. NKCC1 | [1][2] |

| VU0240551 | KCC2 | 560 nM | Selective vs. NKCC1 | [3][4] |

Signaling Pathways

KCC2 function is dynamically regulated by various signaling pathways that influence its expression, membrane trafficking, and transport activity. Understanding these pathways is crucial for interpreting the effects of this compound.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording to Measure the Effect of this compound on GABAA Receptor-Mediated Currents

This protocol is designed to assess the impact of this compound on the amplitude and reversal potential of GABAA receptor-mediated currents in cultured neurons or acute brain slices.

Materials:

-

Cell Preparation: Cultured hippocampal or cortical neurons, or acutely prepared brain slices.

-

External Solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 26 mM NaHCO3, 1.25 mM NaH2PO4, and 10 mM glucose, saturated with 95% O2/5% CO2.

-

Internal Solution: 120 mM KCl, 10 mM NaCl, 1 mM MgCl2, 10 mM HEPES, 0.5 mM EGTA, 2 mM Mg-ATP, and 0.3 mM Na-GTP. Adjusted to pH 7.3 with KOH. Note: A high chloride internal solution is used to facilitate the measurement of outward currents.

-

This compound Stock Solution: 10 mM in DMSO.

-

GABA Solution: 100 µM in aCSF.

-

Patch Pipettes: Borosilicate glass, 3-5 MΩ resistance.

-

Patch-Clamp Setup: Amplifier, micromanipulator, data acquisition system.

Procedure:

-

Preparation: Prepare cultured neurons or acute brain slices according to standard laboratory protocols.

-

Recording Setup: Place the cell preparation in the recording chamber and perfuse with aCSF at a rate of 1-2 ml/min.

-

Obtain Whole-Cell Configuration:

-

Approach a neuron with a patch pipette containing the internal solution.

-

Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

-

Voltage-Clamp Recordings:

-

Clamp the neuron at a holding potential of -70 mV.

-

Record baseline GABAA receptor-mediated currents by puffing GABA (100 µM) onto the cell body for a short duration (e.g., 100 ms).

-

To determine the GABA reversal potential (EGABA), apply voltage steps in 10 mV increments (e.g., from -90 mV to -40 mV) during GABA application and measure the resulting current amplitude.

-

-

Application of this compound:

-

Bath-apply this compound at a final concentration of 100 nM to 1 µM. A concentration of 1 µM is often used to ensure complete blockade of KCC2.

-

Allow the drug to equilibrate for 5-10 minutes.

-

-

Post-Drug Recording:

-

Repeat the GABA puff application and voltage-step protocol to measure GABAA currents and determine the new EGABA in the presence of this compound.

-

-

Data Analysis:

-

Plot the current-voltage (I-V) relationship for the GABA-evoked currents before and after this compound application.

-

The reversal potential (EGABA) is the voltage at which the current reverses polarity.

-

Compare the EGABA values to determine the shift induced by this compound.

-

Protocol 2: Gramicidin Perforated Patch-Clamp Recording to Measure Chloride Extrusion Capacity

This protocol is used to measure KCC2-mediated chloride extrusion while keeping the intracellular milieu intact, providing a more physiological assessment of this compound's effects.

Materials:

-

Cell Preparation: As in Protocol 1.

-

External Solution (aCSF): As in Protocol 1.

-

Internal Solution: 150 mM KCl, 10 mM HEPES. Adjusted to pH 7.3 with KOH.

-

Gramicidin Stock Solution: 20 mg/ml in DMSO.

-

This compound Stock Solution: 10 mM in DMSO.

-

Patch Pipettes: Borosilicate glass, 3-5 MΩ resistance.

-

Patch-Clamp Setup: As in Protocol 1.

Procedure:

-

Pipette Preparation:

-

Back-fill the patch pipette with the internal solution.

-

Tip-fill the pipette with internal solution containing gramicidin (final concentration 20-50 µg/ml) by dipping the tip into the solution for a few seconds.

-

-

Obtain Perforated Patch Configuration:

-

Approach a neuron and form a gigaohm seal.

-

Monitor the access resistance. It will gradually decrease as gramicidin incorporates into the membrane, forming pores permeable to monovalent cations but not chloride. A stable access resistance of <50 MΩ is typically achieved within 15-30 minutes.

-

-

Induce Chloride Load:

-

In voltage-clamp mode, hold the neuron at 0 mV and apply a series of depolarizing voltage steps to load the cell with chloride through GABAA channels (activated by endogenous or applied GABA).

-

-

Measure Chloride Extrusion:

-

Return the holding potential to -70 mV.

-

At regular intervals (e.g., every 30 seconds), apply a brief puff of GABA to measure the EGABA using a rapid voltage ramp or short voltage steps.

-

The recovery of EGABA to its baseline hyperpolarized level reflects the rate of chloride extrusion by KCC2.

-

-

Application of this compound:

-

Once a stable baseline of chloride extrusion is established, bath-apply this compound (1 µM).

-

-

Post-Drug Measurement:

-

Repeat the chloride loading and EGABA measurement protocol in the presence of this compound.

-

-

Data Analysis:

-

Plot the time course of EGABA recovery after a chloride load, with and without this compound.

-

Compare the rates of recovery to quantify the inhibitory effect of this compound on KCC2-mediated chloride extrusion.

-

Concluding Remarks

This compound is a powerful pharmacological tool for the investigation of KCC2 function and its role in neuronal physiology and pathophysiology. The protocols outlined above provide a framework for characterizing the effects of this selective antagonist on GABAergic neurotransmission and chloride homeostasis using patch-clamp electrophysiology. Careful experimental design and data analysis are essential for obtaining robust and interpretable results. Researchers should optimize concentrations and experimental conditions for their specific cell type and research question.

References

- 1. docs.axolbio.com [docs.axolbio.com]

- 2. Positive shifts of the GABAA receptor reversal potential due to altered chloride homeostasis is widespread after status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Differential maturation of GABA action and anion reversal potential in spinal lamina I neurons: impact of chloride extrusion capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Administration of M5 Negative Allosteric Modulators in Rodent Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The muscarinic acetylcholine receptor subtype 5 (M5) has emerged as a promising therapeutic target for central nervous system (CNS) disorders, particularly in the context of substance use disorders and neuropsychiatric conditions. Negative allosteric modulators (NAMs) of the M5 receptor offer a nuanced approach to modulating cholinergic signaling, which is critically involved in dopamine release and reward pathways. This document provides detailed application notes and protocols for the in vivo administration of M5 NAMs in rodent models, with a focus on compounds structurally and functionally related to VU6001376, such as ML375 and VU6008667. These notes are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound class.

Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative data for the M5 NAMs ML375 and VU6008667, which can serve as valuable reference points for studies involving this compound.

Table 1: Pharmacokinetic Parameters of M5 NAMs in Rats

| Compound | Administration Route | Dose | Half-life (t½) | Clearance (CLp) | Volume of Distribution (Vss) | Oral Bioavailability (%F) |

| ML375 | Intravenous (IV) | 1 mg/kg | 80 hours | 2.5 mL/min/kg | - | - |

| Oral (PO) | 10 mg/kg | - | - | - | 80% | |

| VU6008667 | Intravenous (IV) | 1 mg/kg | 2.3 hours | 82 mL/min/kg | 7.4 L/kg | - |

| Oral (PO) | 3 mg/kg | - | - | - | 17% |

Data compiled from studies on male Sprague-Dawley and Han Wistar rats.[1][2]

Table 2: Effective Doses of M5 NAMs in Rodent Behavioral Models

| Compound | Rodent Model | Behavioral Paradigm | Administration Route | Effective Dose Range | Key Findings |

| ML375 | Rat | Oxycodone Self-Administration (Progressive Ratio) | Intraperitoneal (IP) | 30 - 56.6 mg/kg | Reduced the breakpoint for oxycodone self-administration.[3][4] |

| Rat | Cue-Induced Reinstatement of Oxycodone Seeking | Intraperitoneal (IP) | 10 - 56.6 mg/kg | Attenuated cue-elicited responding for oxycodone.[3] | |

| Rat | Remifentanil Self-Administration (Progressive Ratio) | Intraperitoneal (IP) | 30 - 56.6 mg/kg | Reduced the breakpoint for remifentanil self-administration.[4] | |

| Rat | Cocaine Self-Administration | - | - | Attenuated cocaine self-administration.[3][4] | |

| Rat | Ethanol Self-Administration | - | - | Attenuated ethanol self-administration.[3][4] | |

| VU6008667 | Rat | Oxycodone Self-Administration (Fixed Ratio & Progressive Ratio) | - | - | Decreased oxycodone self-administration.[5] |

| Rat | Acquisition of Oxycodone Self-Administration | Daily Administration | - | Prevented the acquisition of oxycodone self-administration behavior.[5] | |

| Rat | Cue-Induced Reinstatement of Oxycodone Seeking | - | - | Attenuated cue-induced reinstatement of lever pressing.[5] |

Experimental Protocols

Protocol 1: Intravenous Self-Administration of an M5 NAM in Rats

This protocol describes the procedure for assessing the effect of an M5 NAM on the reinforcing properties of an abused substance (e.g., oxycodone) using an intravenous self-administration paradigm in rats.

Materials:

-

M5 NAM (e.g., ML375 or VU6008667)

-

Vehicle for M5 NAM (e.g., 10% Tween 80 in saline)

-

Drug of abuse (e.g., oxycodone hydrochloride)

-

Sterile saline (0.9%)

-

Heparinized saline

-

Anesthetic (e.g., isoflurane)

-

Analgesic

-

Intravenous catheters

-

Operant conditioning chambers equipped with two levers, a syringe pump, and cue lights

-

Vascular access buttons (optional, for ease of connection and group housing)

Procedure:

-

Catheter Implantation Surgery:

-

Anesthetize the rat using an appropriate anesthetic.

-

Administer a pre-operative analgesic.

-

Aseptically implant a chronic indwelling catheter into the jugular vein.

-

Exteriorize the catheter on the rat's back between the scapulae.

-

Allow the rat to recover for at least 5-7 days post-surgery.

-

Flush the catheter daily with heparinized saline to maintain patency.

-

-

Drug Preparation:

-

Prepare the M5 NAM solution in the chosen vehicle at the desired concentrations.

-

Prepare the drug of abuse solution in sterile saline.

-

-

Acquisition of Self-Administration:

-

Place the rat in the operant chamber.

-

Connect the intravenous catheter to the syringe pump via a tether and swivel system.

-

Train the rat to press a designated "active" lever to receive an intravenous infusion of the drug of abuse. Each infusion is typically accompanied by a cue light presentation.

-

The "inactive" lever has no programmed consequences.

-

Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

-

-

Testing the Effect of the M5 NAM:

-

Once a stable baseline is established, administer the M5 NAM (e.g., via intraperitoneal injection) at a predetermined time before the self-administration session (e.g., 30-60 minutes).

-

Place the rat in the operant chamber and allow it to self-administer the drug of abuse under the established schedule of reinforcement (e.g., Fixed Ratio or Progressive Ratio).

-

Record the number of active and inactive lever presses, and the number of infusions earned.

-

Use a within-subjects design where each rat receives all treatment doses (vehicle and different doses of the M5 NAM) in a counterbalanced order.

-

Protocol 2: Assessment of Locomotor Activity

This protocol outlines the procedure for evaluating the effect of an M5 NAM on spontaneous locomotor activity in an open-field arena.

Materials:

-

M5 NAM

-

Vehicle

-

Open-field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with automated photobeam tracking or video tracking software

-

Syringes and needles for injection

Procedure:

-

Habituation:

-

Handle the animals for several days prior to testing to reduce stress.

-

Habituate the animals to the testing room for at least 60 minutes before the start of the experiment.

-

Habituate the animals to the open-field arena for a set period (e.g., 30-60 minutes) on the day before testing.

-

-

Drug Administration:

-

On the test day, administer the M5 NAM or vehicle via the desired route (e.g., intraperitoneal or subcutaneous injection).

-

-

Locomotor Activity Measurement:

-

Following a predetermined pretreatment interval (e.g., 30 minutes), place the animal in the center of the open-field arena.

-

Allow the animal to freely explore the arena for a specified duration (e.g., 60 minutes).

-

The automated tracking system will record various parameters, including:

-

Total distance traveled

-

Horizontal activity

-

Vertical activity (rearing)

-

Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior)

-

-

-

Data Analysis:

-

Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of the M5 NAM to the vehicle control group.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothesized signaling pathway of M5 NAMs and a typical experimental workflow for their in vivo evaluation.

Caption: Hypothesized signaling pathway of an M5 NAM (this compound).

Caption: General experimental workflow for in vivo evaluation.

References

- 1. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acute Negative Allosteric Modulation of M5 Muscarinic Acetylcholine Receptors Inhibits Oxycodone Self-Administration and Cue-Induced Reactivity with no effect on Antinociception - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acute Negative Allosteric Modulation of M5 Muscarinic Acetylcholine Receptors Inhibits Oxycodone Self-Administration and Cue-Induced Reactivity with No Effect on Antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying KCC2 Potentiation in Neuropathic Pain in Rats

A Framework for Investigating Novel KCC2 Potentiators like VU6001376

Disclaimer: As of December 2025, publicly available research specifically detailing the use of this compound in rat models of neuropathic pain is not available. Therefore, this document provides a comprehensive and detailed framework for researchers to study the potential therapeutic effects of a novel KCC2 potentiator, hypothetically including compounds like this compound, in a preclinical rat model of neuropathic pain. The protocols and expected outcomes are based on the established role of the K-Cl cotransporter 2 (KCC2) in the pathophysiology of neuropathic pain.

Introduction

Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system. A key mechanism contributing to the central sensitization observed in neuropathic pain is the downregulation of the neuronal K-Cl cotransporter 2 (KCC2) in the spinal cord. This reduction in KCC2 function leads to a disruption of the chloride gradient in dorsal horn neurons, impairing GABAergic and glycinergic inhibitory neurotransmission and consequently promoting neuronal hyperexcitability.

Pharmacological potentiation of KCC2 activity presents a promising therapeutic strategy for restoring spinal inhibition and alleviating neuropathic pain. This application note provides detailed protocols for inducing a rat model of neuropathic pain, administering a test compound (such as the putative KCC2 potentiator this compound), and assessing its efficacy through behavioral, molecular, and histological analyses.

Signaling Pathway of KCC2 in Neuropathic Pain

A critical consequence of peripheral nerve injury is the maladaptive plasticity in the dorsal horn of the spinal cord. A key element of this is the downregulation of KCC2, which is essential for maintaining low intracellular chloride concentrations in mature neurons. Reduced KCC2 function compromises the efficacy of GABAergic inhibition, a cornerstone of pain modulation. Potentiation of KCC2 is hypothesized to restore this inhibitory tone and thereby reduce the hyperexcitability that underlies neuropathic pain states.

KCC2 signaling in neuropathic pain and the action of a potentiator.

Experimental Protocols

Animal Model of Neuropathic Pain: Chronic Constriction Injury (CCI)

The Chronic Constriction Injury (CCI) model is a widely used and reproducible model of peripheral neuropathic pain in rats.[1]

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

-

Surgical instruments (scissors, forceps)

-

4-0 chromic gut sutures

-

Warming pad

-

Post-operative analgesics (e.g., buprenorphine)

Procedure:

-

Anesthetize the rat and shave the right thigh.

-

Make a small incision to expose the sciatic nerve.

-

Loosely tie four chromic gut sutures around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tight enough to cause a slight constriction but not arrest circulation.

-

Close the muscle and skin layers with sutures.

-

Administer post-operative analgesia and monitor the animal's recovery on a warming pad.

-

Sham-operated animals undergo the same surgical procedure without nerve ligation.

Experimental Workflow

The following diagram outlines the general workflow for evaluating a KCC2 potentiator in the CCI rat model.

Experimental workflow for testing a KCC2 potentiator.

Behavioral Assessment of Neuropathic Pain

Behavioral tests should be conducted at baseline and at specified time points after drug administration.

a. Mechanical Allodynia (von Frey Test):

-

Place rats in individual Plexiglas chambers on a wire mesh floor and allow them to acclimate for 15-20 minutes.

-

Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

-

A positive response is a brisk withdrawal or licking of the paw.

-

Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

b. Thermal Hyperalgesia (Hargreaves Plantar Test):

-

Place rats in Plexiglas chambers on a glass floor.

-

A radiant heat source is focused on the plantar surface of the hind paw.

-

Record the latency for the rat to withdraw its paw.

-

A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

Western Blot for KCC2 Expression

This protocol is for determining the total protein levels of KCC2 in the lumbar spinal cord.[2][3]

Materials:

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody against KCC2

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Dissect the lumbar spinal cord (L4-L6) and homogenize in lysis buffer.

-

Centrifuge and collect the supernatant.

-

Determine protein concentration using the BCA assay.

-

Denature protein samples by boiling with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-